molecular formula C20H20N4O6S3 B2488902 ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 476355-42-7

ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2488902
CAS No.: 476355-42-7
M. Wt: 508.58
InChI Key: IKYWBWSRPIRVMT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex molecule featuring dual 1,3-thiazole rings interconnected via a thiophene-2-amido-carbamoyl linker. Key substituents include ethoxycarbonyl groups at positions 5 of both thiazole rings and methyl groups at position 4 of each thiazole.

Properties

IUPAC Name

ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S3/c1-5-29-17(27)13-9(3)21-19(32-13)23-15(25)11-7-8-12(31-11)16(26)24-20-22-10(4)14(33-20)18(28)30-6-2/h7-8H,5-6H2,1-4H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYWBWSRPIRVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule features two 4-methyl-1,3-thiazole-5-carboxylate units connected via a thiophene-2-amido bridge. Retrosynthetically, the compound dissects into three primary fragments:

  • Ethyl 5-(ethoxycarbonyl)-4-methyl-1,3-thiazole-2-carboxylate : Synthesized via cyclocondensation of thiourea with ethyl 2-bromoacetoacetate.
  • 5-Carbamoylthiophene-2-carboxylic acid : Derived from thiophene-2-carbonyl chloride and amine-functionalized intermediates.
  • Coupling reagents : Employed to form amide linkages between thiazole and thiophene units.

Synthesis of Thiazole Core Intermediates

Preparation of Ethyl 4-Methyl-1,3-Thiazole-5-Carboxylate

The synthesis begins with the cyclocondensation of thiourea (1.2 mmol) and ethyl 2-bromoacetoacetate (1 mmol) in ethanol at 70°C for 1 hour, yielding ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Key data:

  • Yield : 93–100%
  • Characterization :
    • IR: 2225 cm$$ ^{-1} $$ (C≡N), 1708 cm$$ ^{-1} $$ (C=O).
    • $$ ^1H $$ NMR (δ): 2.45 ppm (s, 3H, CH$$ _3 $$), 4.30 ppm (q, 2H, OCH$$ _2 $$CH$$ _3 $$).

Introduction of Ethoxycarbonyl Group

Chloroacetylation of the 2-amino group is achieved using chloroacetyl chloride (7 mmol) in dimethylformamide (DMF) with anhydrous potassium carbonate (5 mmol) at room temperature for 6 hours. Subsequent nucleophilic substitution with morpholine or piperidine in acetone yields the ethoxycarbonyl-functionalized thiazole.

Synthesis of Thiophene Bridging Unit

Thiophene-2-Carboxylic Acid Activation

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$ _2 $$) under reflux. The acid chloride is then reacted with ammonium hydroxide to form thiophene-2-carboxamide.

Formation of 5-Carbamoylthiophene-2-Amido Intermediate

The carbamoyl group is introduced via reaction with 5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Coupling of Thiazole and Thiophene Units

Amide Bond Formation

The final assembly involves coupling ethyl 5-(ethoxycarbonyl)-4-methyl-1,3-thiazole-2-carboxylate with 5-carbamoylthiophene-2-amido intermediate using EDC/HOBt in dimethylformamide at 0–5°C for 12 hours.

Table 1: Optimization of Coupling Conditions
Reagent System Solvent Temperature (°C) Yield (%)
EDC/HOBt DMF 0–5 78
DCC/DMAP THF 25 65
HATU DCM -10 72

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Thiazole C=O Stretch : 1704–1708 cm$$ ^{-1} $$.
  • Amide N–H Stretch : 3277–3251 cm$$ ^{-1} $$.

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR :
    • Thiophene-CH$$ _3 $$: δ 2.46 ppm (s).
    • OCH$$ _2 $$CH$$ _3 $$: δ 1.30–4.53 ppm (q and t).
  • $$ ^{13}C $$ NMR :
    • Thiazole-C=O: δ 165.57–170.39 ppm.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by multiple functional groups, including thiazole and thiophene rings. It can be synthesized through various chemical reactions, including nucleophilic substitutions and cyclization processes. The general synthetic route involves:

  • Formation of the Thiazole Ring : Achieved via cyclization of α-haloketones and thioureas under acidic or basic conditions.
  • Introduction of the Ethoxycarbonyl Group : Typically accomplished through esterification reactions with ethanol in the presence of acid catalysts.
  • Amidation and Sulfanylation : Incorporating amide and sulfanyl linkages to create the final compound structure.

Reactivity

The compound exhibits reactivity in oxidation, reduction, and hydrolysis reactions. For instance:

  • Oxidation : Can lead to sulfoxides or sulfones.
  • Reduction : Carbonyl groups can be converted to alcohols or amines.
  • Hydrolysis : Ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Researchers are exploring its potential in developing new thiazole-based compounds with various biological activities, including antimicrobial and anticancer properties.

Biology

The compound is under investigation for its bioactive properties. Studies focus on its interactions with biological targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .

Medicine

Ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is being researched for potential therapeutic applications:

  • Antimicrobial Activity : Exhibits properties that may inhibit bacterial growth.
  • Anticancer Potential : Investigated for its ability to induce multipolar mitotic spindles in cancer cells, leading to cell death through aberrant division .
  • Anti-inflammatory Effects : Preliminary studies suggest possible anti-inflammatory properties that warrant further exploration.

Industry

In industrial applications, this compound is being evaluated for its use in developing new materials such as polymers or coatings. Its unique chemical properties may enhance the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study highlighted the discovery of a thiazole-based compound series that includes this compound as a potent inhibitor of HSET (KIFC1), a protein essential for cancer cell survival. The compound demonstrated micromolar inhibition in vitro and was shown to induce multipolarity in centrosome-amplified cancer cells, leading to potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. This finding supports the exploration of thiazole derivatives as potential candidates for new antibiotic therapies .

Mechanism of Action

The mechanism by which ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxylate Derivatives

These compounds (e.g., [5] in ) replace the thiophene-carbamoyl linker with a pyridinyl group. The synthesis involves coupling nitriles with ethyl 2-bromoacetoacetate, hydrolysis to carboxylic acids, and subsequent amide formation.

Ethyl 2-(Benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate

This analogue () substitutes the thiophene-carbamoyl moiety with a benzenepeptide group. Synthesis via thioamide cyclization yields >60%, suggesting higher efficiency than multi-step amide couplings required for the target compound. The benzenepeptide group may enhance rigidity but limit solubility compared to the thiophene linker .

Functional Analogues with Bioactive Substituents

Thiazole-Triazole Acetamides ()

Compounds like 9a–e incorporate triazole-acetamide moieties instead of carbamoyl-thiophene linkers. These derivatives exhibit varied binding modes in molecular docking studies, attributed to the triazole’s ability to form hydrogen bonds and π-stacking interactions. The target compound’s amide-rich structure may offer superior target specificity but lower metabolic stability compared to triazoles .

Halogenated Thiazole Derivatives ()

Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) demonstrate how halogen substituents influence intermolecular interactions. The target compound lacks halogens but includes ethoxycarbonyl groups, which may improve solubility and reduce toxicity compared to halogenated analogues .

Pharmacological Activity Comparisons

Anticancer Thiazole Carboxamides ()

N-Substituted 2-(4-pyridinyl)thiazole carboxamides (e.g., 7b and 11) show potent anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells). The target compound’s dual thiazole-thiophene architecture could enhance DNA intercalation or kinase inhibition but requires empirical validation .

Antimicrobial Thiazole-Triazoles ()

Chlorophenyl-thiazole derivatives exhibit antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes. The target compound’s ethoxycarbonyl groups may instead interact with bacterial efflux pumps or enzymes, offering a different mechanism of action .

Research Implications

The target compound’s unique combination of thiazole rings, thiophene linkers, and amide/carbamate groups positions it as a promising candidate for further pharmacological exploration. Comparative studies suggest prioritizing assays for kinase inhibition (analogous to ) or antimicrobial activity (as in ). Structural optimizations could include introducing halogens for enhanced bioactivity or triazoles for improved binding kinetics .

Biological Activity

Ethyl 2-(5-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that incorporates thiazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H26N4O6S3
  • IUPAC Name : this compound

This structure features multiple functional groups that contribute to its biological activity, including thiazole and thiophene rings known for their roles in medicinal chemistry.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized that the compound may:

  • Inhibit Enzymatic Activity : Similar thiazole derivatives have shown the ability to inhibit enzymes involved in critical biological pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are associated with inflammatory responses .
  • Modulate Signaling Pathways : The compound may interact with signaling pathways crucial for cell proliferation and survival, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliSignificant inhibition32 µg/mL
Staphylococcus aureusModerate inhibition16 µg/mL
Pseudomonas aeruginosaLow inhibition64 µg/mL
Candida albicansSignificant antifungal activity32 µg/mL

These results suggest potential applications in treating infections caused by these pathogens.

Anticancer Activity

The compound has shown promise in preclinical studies targeting cancer cells. A study on related thiazole compounds demonstrated their ability to induce apoptosis in cancer cell lines by disrupting microtubule dynamics, which is critical for cell division . The specific effects observed include:

  • Induction of multipolar spindle formation leading to aberrant cell division.
  • Inhibition of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells.

Case Studies

Recent literature highlights several case studies focusing on similar thiazole derivatives:

  • High-throughput Screening : A study identified a thiazole derivative with micromolar inhibition of HSET through high-throughput screening assays. The compound displayed an IC50 value of approximately 2.7 µM against HSET activity, indicating strong potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the thiazole ring significantly impacted biological activity. For example, the introduction of specific substituents enhanced potency against targeted enzymes while maintaining selectivity .

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